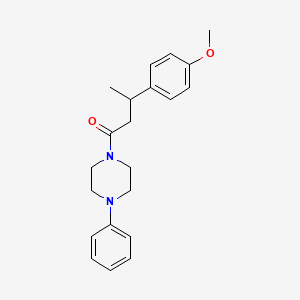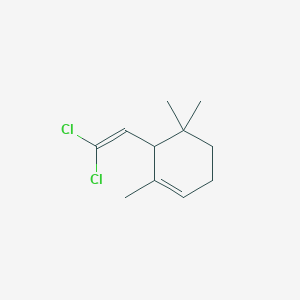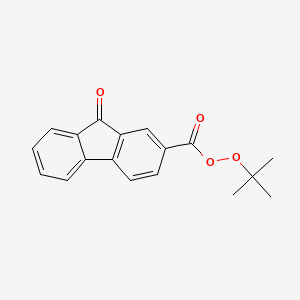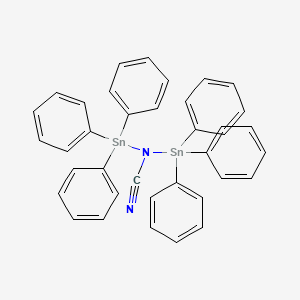
Methyl 2-(diacetylamino)-3-methoxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(diacetylamino)-3-methoxyprop-2-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes a methoxy group and a diacetylamino group attached to a prop-2-enoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diacetylamino)-3-methoxyprop-2-enoate typically involves the esterification of 2-(diacetylamino)-3-methoxyprop-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(diacetylamino)-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or amides
Wissenschaftliche Forschungsanwendungen
Methyl 2-(diacetylamino)-3-methoxyprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(diacetylamino)-3-methoxyprop-2-enoate involves its interaction with specific molecular targets. The diacetylamino group can form hydrogen bonds with biological macromolecules, affecting their function. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(acetylamino)-3-methoxyprop-2-enoate
- Ethyl 2-(diacetylamino)-3-methoxyprop-2-enoate
- Methyl 2-(diacetylamino)-3-ethoxyprop-2-enoate
Uniqueness
Methyl 2-(diacetylamino)-3-methoxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diacetylamino and methoxy groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Eigenschaften
| 90237-83-5 | |
Molekularformel |
C9H13NO5 |
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
methyl 2-(diacetylamino)-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C9H13NO5/c1-6(11)10(7(2)12)8(5-14-3)9(13)15-4/h5H,1-4H3 |
InChI-Schlüssel |
YHYNNPJHBOTPEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C(=O)C)C(=COC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
![[(4-tert-Butylcyclohex-1-en-1-yl)selanyl]benzene](/img/structure/B14360902.png)
![2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate](/img/structure/B14360916.png)


![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)
![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)

